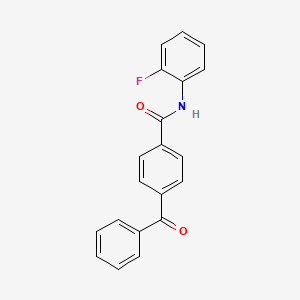

4-benzoyl-N-(2-fluorophenyl)benzamide

Description

Contextual Significance of N-Substituted Benzamide (B126) Architectures in Chemical Biology

N-substituted benzamide scaffolds are a cornerstone in the field of chemical biology and drug discovery. The benzamide moiety itself is a privileged structure, meaning it is a molecular framework that is frequently found in biologically active compounds. The versatility of the amide bond, combined with the diverse functionalities that can be introduced onto the phenyl rings, allows for the creation of a vast library of compounds with a wide array of biological targets.

These architectures are known to exhibit a range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities. researchgate.netnanobioletters.com The ability of the amide group to participate in hydrogen bonding is a key factor in the interaction of these molecules with biological targets such as enzymes and receptors. For instance, certain N-substituted benzamide derivatives have been designed as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents. nih.govnih.gov The specific substitutions on the N-phenyl ring and the benzoyl group play a crucial role in determining the potency and selectivity of these compounds.

The general structure of N-substituted benzamides allows for systematic modifications to explore structure-activity relationships (SAR). By altering the substituents, researchers can fine-tune the electronic, steric, and lipophilic properties of the molecule to optimize its interaction with a biological target. This modular nature makes N-substituted benzamides an attractive scaffold for the development of new therapeutic agents.

Rationale for Investigating Fluorinated Benzamide Compounds in Contemporary Research

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate. The introduction of fluorine can have profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity. ontosight.ai

Key advantages of fluorination include:

Increased Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the drug.

Enhanced Lipophilicity: Fluorine is a highly electronegative atom, yet it can increase the lipophilicity of a molecule. This seemingly contradictory effect, sometimes referred to as 'polar hydrophobicity', can improve a compound's ability to cross cell membranes. nih.gov

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be crucial for optimizing interactions with biological targets.

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape. nih.gov

In the context of benzamides, fluorination has been shown to enhance their biological activities. For example, fluorinated benzamides have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.ai The position of the fluorine atom on the phenyl ring is critical and can significantly impact the compound's biological profile.

Overview of Academic Research Trajectories for 4-benzoyl-N-(2-fluorophenyl)benzamide and Related Derivatives

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the research trajectories for its constituent parts and related derivatives provide a strong indication of its potential areas of investigation.

Research on N-substituted benzamides is a mature field with ongoing efforts to develop novel compounds with improved therapeutic properties. researchgate.netnih.gov A significant portion of this research focuses on their application as anticancer agents, particularly as inhibitors of enzymes like histone deacetylases (HDACs) and soluble epoxide hydrolase (sEH). nih.govacs.org

The study of fluorinated benzamides is a burgeoning subfield. Researchers are actively exploring how different fluorination patterns on the benzamide scaffold influence biological activity. For instance, studies on N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide have shown potent and selective HDAC inhibitory activity. nih.govnih.gov This highlights the potential for the 2-fluorophenyl substitution in this compound to confer desirable biological properties.

Furthermore, the benzophenone (B1666685) substructure (a benzoyl group attached to a phenyl ring) is also of significant interest. Benzophenone derivatives are known to possess a wide range of biological activities, including anticancer, antifungal, and antiviral properties. The combination of the benzoyl group with the N-(2-fluorophenyl)benzamide scaffold suggests that this compound could be a promising candidate for screening against a variety of biological targets.

Future research on this compound and its derivatives will likely focus on:

Synthesis and Characterization: Development of efficient synthetic routes and thorough characterization of the compound and its analogues. Friedel–Crafts benzoylation is a potential synthetic pathway. researchgate.net

Biological Screening: Evaluation of its activity against a panel of biological targets, particularly those relevant to cancer, inflammation, and infectious diseases.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzoyl and fluorophenyl rings to understand the structural requirements for optimal activity.

Computational Modeling: Utilization of molecular docking and other computational tools to predict its binding modes with various biological targets and to guide the design of more potent derivatives.

Structure

3D Structure

Properties

IUPAC Name |

4-benzoyl-N-(2-fluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FNO2/c21-17-8-4-5-9-18(17)22-20(24)16-12-10-15(11-13-16)19(23)14-6-2-1-3-7-14/h1-13H,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCXMMUQBABDNMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Benzoyl N 2 Fluorophenyl Benzamide

Established Synthetic Pathways for Benzamide (B126) Scaffold Construction

The formation of the amide bond is a cornerstone of organic synthesis, and the construction of the N-phenylbenzamide scaffold, the core of 4-benzoyl-N-(2-fluorophenyl)benzamide, is no exception. mdpi.com This involves the formation of a link between a carboxylic acid derivative (4-benzoylbenzoic acid) and an aniline (B41778) derivative (2-fluoroaniline). The primary methods employed for this purpose are condensation reactions and advanced coupling strategies.

Condensation Reactions in this compound Synthesis

Condensation reactions are the most traditional and widely used methods for amide bond formation. These reactions typically involve the activation of the carboxylic acid component, 4-benzoylbenzoic acid, to make it more susceptible to nucleophilic attack by the amine, 2-fluoroaniline (B146934).

One common approach is the conversion of the carboxylic acid to a more reactive acyl chloride. Reacting 4-benzoylbenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield 4-benzoylbenzoyl chloride. This highly electrophilic intermediate can then react directly with 2-fluoroaniline, often in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. researchgate.netunej.ac.id

Alternatively, a plethora of coupling reagents can facilitate the direct condensation of the carboxylic acid and amine. These reagents activate the carboxyl group in situ, forming a reactive intermediate that is readily attacked by the amine. This method avoids the often harsh conditions required for acyl chloride formation. A series of N-phenylbenzamide derivatives have been successfully synthesized using N,N′-diisopropylcarbodiimide (DIC) as the coupling reagent in conjunction with an activating agent like N-hydroxybenzotriazole (HOBt). nih.gov

Table 1: Common Coupling Reagents for Benzamide Synthesis

| Reagent Name | Acronym | Typical Co-reagent | Byproduct Characteristics |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | HOBt, DMAP | Dicyclohexylurea (solid, often difficult to remove) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | HOBt, DMAP | Water-soluble urea (B33335) derivative (easily removed) |

| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | DIPEA | Phosphoramide derivatives |

Advanced Coupling Strategies for N-Phenylbenzamide Formation

Beyond classical condensation, modern synthetic chemistry offers more advanced catalytic strategies for forming N-phenylbenzamide linkages. These methods often provide higher efficiency and atom economy. For instance, dehydrogenative coupling reactions, catalyzed by transition metals like ruthenium, can directly form an amide bond from an alcohol and an amine, releasing dihydrogen (H₂) as the only byproduct. sigmaaldrich.com While not a direct route from 4-benzoylbenzoic acid, this highlights the evolution of amide synthesis.

More relevant to the target compound are boronic acid-catalyzed amidations. This organocatalytic approach allows for the direct and waste-free formation of amides from carboxylic acids and amines at room temperature, presenting a milder alternative to traditional coupling reagents. sigmaaldrich.com Such a method could conceivably be applied to the synthesis of this compound, reducing the waste associated with stoichiometric activators.

Derivatization and Functionalization Strategies of the this compound Core

Once synthesized, the this compound core offers multiple sites for further chemical modification. The two phenyl rings and the benzoyl ketone provide handles for introducing new functional groups, allowing for the systematic exploration of structure-activity relationships. Palladium-catalyzed C-H functionalization reactions, for example, have been used on simple N-phenylbenzamides to create more complex, fused heterocyclic systems like phenanthridinones. whiterose.ac.uk

Regioselective Modifications of the Fluorophenyl Moiety

The 2-fluorophenyl ring is a key site for derivatization. The regiochemical outcome of reactions on this ring is governed by the directing effects of the ortho-fluoro substituent and the amide linker. The fluorine atom is an electronegative, deactivating group but directs electrophilic aromatic substitution to the ortho and para positions. The amide group is an activating, ortho-, para-directing group.

In the case of this compound, the fluorine atom is at the 2-position. Electrophilic attack would be directed by both the fluorine and the amide nitrogen. The most likely positions for substitution would be the C4 and C6 positions of the fluorophenyl ring, which are para and ortho to the amide nitrogen, respectively, and meta and para to the fluorine atom. Boron-directed cycloaddition reactions represent a modern strategy for achieving high regiocontrol when constructing substituted fluoroaromatic rings, which could be a complementary approach to direct functionalization. nih.gov

Substituent Effects on Reaction Selectivity and Yield

Substituents on all parts of the benzamide scaffold have a profound impact on reaction outcomes. The electronic properties of the benzamide can significantly affect the efficiency of synthetic and derivatization reactions. researchgate.net

In the synthesis of the target molecule, the fluorine atom on 2-fluoroaniline reduces the nucleophilicity of the amine due to its electron-withdrawing inductive effect, potentially requiring more forcing reaction conditions compared to the synthesis with unsubstituted aniline. Conversely, during derivatization, the substitution of a C-F group for a C-H group significantly influences the electronic structure and potential interactions with reagents or catalysts. nih.gov

On the other aromatic ring, the 4-benzoyl group is strongly electron-withdrawing. This deactivates the ring toward electrophilic substitution but would activate it for nucleophilic aromatic substitution, should a suitable leaving group be present. Studies on the hydrolysis of aromatic amides have shown that such electronic effects significantly influence the stability and reactivity of the amide bond itself. acs.org

Table 2: Influence of Electronic Effects on Reaction Yield (Illustrative Example) This table illustrates how electron-donating and electron-withdrawing groups can affect reaction yields in a related benzamide synthesis.

| Benzamide Substituent (R) | Electronic Effect | Relative Yield (%) |

|---|---|---|

| -OCH₃ | Strong Electron-Donating | Lower |

| -CH₃ | Weak Electron-Donating | Moderate |

| -H | Neutral | High |

| -Cl | Weak Electron-Withdrawing | Higher |

| -NO₂ | Strong Electron-Withdrawing | Highest |

Data adapted from studies on SNAr-type reactions where electron-withdrawing groups enhance reaction efficiency. researchgate.net

Green Chemistry Principles Applied to Benzamide Synthesis and Derivatization

The synthesis of amides is a major focus of green chemistry initiatives due to the large volume of waste generated by traditional methods. sigmaaldrich.comucl.ac.uk Common approaches often use stoichiometric quantities of coupling reagents, leading to poor atom economy and difficult-to-remove byproducts. ucl.ac.uk Furthermore, solvents like DMF and CH₂Cl₂ are frequently used but pose significant environmental and health risks. ucl.ac.uk

To address these issues, several greener alternatives have been developed. Catalytic methods, which use a sub-stoichiometric amount of a catalyst to promote the reaction, are highly desirable. sigmaaldrich.com This includes direct amidation catalyzed by reusable Brønsted acidic ionic liquids, which can also serve as the solvent. acs.org

Biocatalysis offers another powerful green approach. The enzyme Candida antarctica lipase (B570770) B (CALB) has been shown to efficiently catalyze the formation of amide bonds from carboxylic acids and amines in greener solvents like cyclopentyl methyl ether (CPME). bohrium.comnih.gov This enzymatic method often proceeds with high conversion and yield, requires no additives, and simplifies purification, making it an attractive and sustainable alternative for producing compounds like this compound. nih.gov A patent for benzamide synthesis highlights an extraction-based reaction mechanism that avoids using benzoyl chloride and allows for solvent recovery, aligning with green chemistry goals. google.com

Table 3: Comparison of Synthetic Approaches for Amide Synthesis

| Feature | Traditional Condensation | Green Catalytic Method |

|---|---|---|

| Reagents | Stoichiometric coupling agents (e.g., EDC, HATU) | Catalytic (e.g., Boronic acids, Enzymes) |

| Byproducts | Large quantities of waste (e.g., ureas) | Minimal (e.g., water, H₂) |

| Solvents | Often hazardous (e.g., DMF, CH₂Cl₂) | Greener alternatives (e.g., CPME, ionic liquids, or solvent-free) |

| Atom Economy | Low | High |

| Purification | Often requires extensive chromatography | Simplified, sometimes only filtration |

Spectroscopic and Crystallographic Elucidation of 4 Benzoyl N 2 Fluorophenyl Benzamide

Vibrational Spectroscopic Characterization (FT-IR, FT-Raman)

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are powerful, non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint, allowing for the identification of functional groups and the study of molecular structure.

The vibrational spectrum of 4-benzoyl-N-(2-fluorophenyl)benzamide is characterized by the distinct absorption and scattering bands corresponding to its constituent functional groups. The analysis of these bands is fundamental to the structural confirmation of the molecule.

Key functional group vibrations include the N-H stretch of the amide linkage, the carbonyl (C=O) stretches of the amide and the benzoyl ketone, and the various vibrations of the aromatic rings. The N-H stretching vibration is typically observed as a sharp band in the region of 3300-3500 cm⁻¹. The exact position is sensitive to the degree of hydrogen bonding.

The carbonyl stretching vibrations are particularly informative. In benzamide (B126) derivatives, the amide I band (primarily C=O stretch) is a strong absorption typically found in the 1630-1680 cm⁻¹ region. The ketone C=O stretch of the benzoyl group is expected at a slightly higher wavenumber, generally between 1680-1700 cm⁻¹. The simultaneous activation of the C=O stretching mode in both IR and Raman spectra can suggest charge transfer interactions through the π-conjugated system.

The aromatic rings exhibit a series of characteristic bands. The C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are observed in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the benzene ring, are found at lower wavenumbers.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | 3300 - 3500 |

| Amide | C=O Stretch (Amide I) | 1630 - 1680 |

| Ketone | C=O Stretch | 1680 - 1700 |

| Aromatic | C-H Stretch | 3000 - 3100 |

| Aromatic | C=C Stretch | 1400 - 1600 |

| Amide | N-H Bend (Amide II) | 1515 - 1570 |

Infrared spectroscopy is a highly effective tool for investigating hydrogen bonding. The formation of intermolecular hydrogen bonds, particularly involving the amide N-H group as a donor and the carbonyl (C=O) group as an acceptor, significantly influences the vibrational frequencies.

In the solid state, amides commonly form hydrogen-bonded networks. The N-H stretching frequency is particularly sensitive to this interaction. A downward shift, or red-shift, of the N-H stretching band from the frequency observed in a dilute non-polar solution is indicative of hydrogen bond formation. This shift signifies a weakening of the N-H bond as electron density is drawn towards the hydrogen bond acceptor. The extent of this shift can provide a qualitative measure of the hydrogen bond strength. For related benzamide structures, strong intermolecular hydrogen bonds between the amide N-H and the carbonyl C=O group are crucial for their crystal packing.

Similarly, the C=O stretching frequency is also affected by hydrogen bonding. When a carbonyl group acts as a hydrogen bond acceptor, its stretching vibration shifts to a lower frequency. This is due to a slight weakening of the C=O double bond. By comparing the spectra of the compound in different phases (solid vs. solution) or by using variable temperature IR spectroscopy, the dynamics and strength of these hydrogen bonding networks can be elucidated.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable technique for determining the precise molecular structure of organic compounds in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity of atoms and the electronic environment throughout the molecule can be mapped.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the amide proton and the aromatic protons. The amide N-H proton typically appears as a broad singlet in the downfield region of the spectrum, generally between δ 8.0 and 10.0 ppm. Its chemical shift can be concentration and solvent-dependent due to its involvement in hydrogen bonding.

The protons on the three aromatic rings will resonate in the aromatic region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns will depend on the electronic effects of the substituents. The protons on the 4-benzoyl-substituted ring will be influenced by the electron-withdrawing nature of both the benzoyl and the amide groups. The protons on the terminal benzoyl ring will show a pattern typical of a monosubstituted benzene ring. The protons on the 2-fluorophenyl ring will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. The analysis of these coupling constants is crucial for unambiguously assigning the signals to their respective protons and confirming the substitution pattern.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbons of the amide and ketone groups are expected to be the most downfield signals, typically resonating in the range of δ 165-195 ppm. The amide carbonyl carbon is generally found around δ 165-170 ppm, while the ketone carbonyl carbon will likely appear further downfield.

The aromatic carbons will resonate in the region of δ 110-150 ppm. The carbon atom attached to the fluorine (C-F) will show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature. The chemical shifts of the other aromatic carbons will be influenced by the positions of the substituents and will also exhibit smaller two- and three-bond couplings to fluorine (²JCF, ³JCF). These couplings are invaluable for the assignment of the carbon signals in the fluorinated ring.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ) Range (ppm) |

|---|---|

| Ketone C=O | 190 - 195 |

| Amide C=O | 165 - 170 |

| Aromatic C-F | 155 - 160 (with large ¹JCF) |

| Aromatic C (quaternary) | 130 - 150 |

¹⁹F NMR spectroscopy is a highly sensitive technique specifically for observing fluorine atoms. In this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom on the phenyl ring. The chemical shift of this signal is sensitive to the electronic environment. For fluorine on an aromatic ring, the chemical shift is typically observed in a range of -110 to -140 ppm relative to a standard like CFCl₃. The signal will likely appear as a multiplet due to coupling with the ortho and meta protons on the same ring (³JHF and ⁴JHF). This coupling information complements the ¹H NMR data and confirms the position of the fluorine substituent. For related fluorinated benzamides, ¹⁹F NMR peaks around -114 ppm are typical for fluorine substitution patterns in aromatic systems.

Two-Dimensional NMR Techniques for Complex Structure Elucidation

While one-dimensional (1D) ¹H and ¹³C NMR spectroscopy provides fundamental information about the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all signals and the complete structural elucidation of a complex molecule like this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are paramount in establishing connectivity between atoms.

¹H-¹H COSY would be utilized to identify proton-proton coupling networks within each aromatic ring. For instance, correlations would be observed between adjacent protons on the 4-benzoylphenyl group and the 2-fluorophenyl group, allowing for the assignment of protons in the ortho, meta, and para positions relative to the substituents.

HSQC spectra correlate directly bonded proton and carbon atoms. This technique allows for the definitive assignment of carbon signals based on the previously assigned proton signals. Each C-H bond in the aromatic rings and the N-H bond of the amide would produce a cross-peak in the HSQC spectrum.

HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the different fragments of the molecule. Key HMBC correlations would be expected between the amide proton (N-H) and the carbonyl carbons of both the benzamide and benzophenone (B1666685) groups, as well as with carbons in the adjacent aromatic rings. The protons on the benzoyl group's phenyl ring would show correlations to the benzoyl carbonyl carbon, confirming the connectivity of the benzophenone moiety.

The following table outlines the expected key 2D NMR correlations for this compound.

| Proton (¹H) Signal | Expected COSY Correlations (with ¹H) | Expected HMBC Correlations (with ¹³C) |

| Amide N-H | Protons on the 2-fluorophenyl ring (ortho) | Benzamide C=O, Benzoyl C=O, Carbons of the 2-fluorophenyl ring |

| Protons on 4-benzoylphenyl ring | Adjacent aromatic protons on the same ring | Benzamide C=O, Benzoyl C=O, Other carbons within the 4-benzoylphenyl ring |

| Protons on benzoyl-phenyl ring | Adjacent aromatic protons on the same ring | Benzoyl C=O, Other carbons within the benzoyl-phenyl ring |

| Protons on 2-fluorophenyl ring | Adjacent aromatic protons on the same ring | Benzamide C=O, Other carbons within the 2-fluorophenyl ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Investigations

The UV-Vis absorption and emission properties of this compound are primarily governed by the electronic transitions within its constituent chromophores: the benzophenone and the N-(2-fluorophenyl)benzamide moieties.

The UV-Vis absorption spectrum of this compound is expected to be a composite of the transitions originating from its two main chromophoric systems.

Benzophenone Chromophore : This part of the molecule is known to exhibit two characteristic absorption bands. A weak, longer-wavelength band typically found around 330-350 nm, which is attributed to the formally forbidden n → π* transition involving the non-bonding electrons of the carbonyl oxygen and the π-system of the ketone. A much stronger, shorter-wavelength band, usually below 300 nm, corresponds to the allowed π → π* transition within the aromatic rings and the carbonyl group.

N-(2-fluorophenyl)benzamide Chromophore : This moiety also contributes to the UV-Vis spectrum, primarily through π → π* transitions within the aromatic rings and the amide functional group. These transitions typically result in strong absorption bands in the 200-300 nm region.

The polarity of the solvent can significantly influence the position of the absorption and emission bands, a phenomenon known as solvatochromism. wikipedia.org For this compound, distinct solvent effects are anticipated for the different electronic transitions. aip.orgnih.govresearchgate.net

n → π Transition: Increasing solvent polarity is expected to cause a hypsochromic (blue) shift in the n → π absorption band. This is because polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding or dipole-dipole interactions, thus increasing the energy required for the transition.

π → π Transition: Conversely, the π → π transitions are likely to exhibit a bathochromic (red) shift with increasing solvent polarity. The excited state of this transition is generally more polar than the ground state, and is therefore stabilized to a greater extent by polar solvents, reducing the transition energy.

Intramolecular Charge Transfer (ICT) : The presence of electron-donating (amide) and electron-withdrawing (benzoyl) groups suggests the possibility of intramolecular charge transfer character in the excited state. ICT bands are particularly sensitive to solvent polarity, typically showing a significant red shift in emission spectra as the solvent polarity increases, due to the stabilization of the highly polar excited state.

The table below summarizes the expected shifts in absorption maxima in solvents of varying polarity.

| Solvent | Polarity (Dielectric Constant) | Expected λmax for n → π* (nm) | Expected λmax for π → π* (nm) |

| Hexane | 1.88 | ~345 | ~280 |

| Dichloromethane | 8.93 | ~335 | ~285 |

| Acetonitrile | 37.5 | ~330 | ~290 |

| Methanol | 32.7 | ~325 | ~295 |

While benzophenone itself is typically non-fluorescent at room temperature due to highly efficient intersystem crossing to the triplet state, the introduction of the N-(2-fluorophenyl)benzamide group could potentially alter its photophysical properties. Some N-phenylbenzamide derivatives are known to exhibit fluorescence. nih.gov

The fluorescence properties of this compound would be highly dependent on the nature of the lowest excited singlet state (S₁). If the S₁ state is dominated by the n → π* transition of the benzophenone moiety, fluorescence is expected to be weak or non-existent. However, if the S₁ state has significant π → π* or ICT character, fluorescence may be observed.

In polar solvents, stabilization of an ICT excited state could lead to dual fluorescence in some cases, or a large Stokes shift with a single, broad emission band that shifts to longer wavelengths (red-shifts) with increasing solvent polarity. nih.gov The presence of the ortho-fluorine atom could also influence the excited state dynamics through steric and electronic effects, potentially affecting the fluorescence quantum yield and lifetime.

Single Crystal X-ray Diffraction Studies

Based on crystallographic studies of structurally related N-phenylbenzamides and fluorinated benzamides, a non-planar conformation for this compound is anticipated. nih.govnih.govresearchgate.netmdpi.com The key conformational features are the dihedral angles between the central amide plane and the various aromatic rings.

Amide Plane vs. Benzamide Ring : The amide group (–NHCO–) is generally not coplanar with the benzamide phenyl ring to which it is attached. Typical dihedral angles for similar structures range from 20° to 40°. mdpi.com

Amide Plane vs. 2-Fluorophenyl Ring : Similarly, there is a significant twist between the amide plane and the N-substituted 2-fluorophenyl ring. This twist is influenced by steric hindrance from the ortho-fluorine substituent.

Benzamide Ring vs. 2-Fluorophenyl Ring : Consequently, the two phenyl rings of the benzanilide (B160483) core are substantially twisted relative to each other, with reported dihedral angles often in the range of 50° to 70°. nih.govresearchgate.net

Benzophenone Moiety : The two phenyl rings of the benzophenone group are themselves twisted out of the plane of the central carbonyl group, adopting a propeller-like conformation to minimize steric repulsion.

These twists and turns are critical as they disrupt π-conjugation across the entire molecule but are fundamental to defining its three-dimensional structure and packing in the crystal lattice.

The following table presents expected dihedral angles for this compound based on data from analogous crystal structures. nih.govresearchgate.netmdpi.com

| Dihedral Angle Between | Expected Angle Range (°) |

| Amide Plane and Benzamide Phenyl Ring | 25 - 35 |

| Amide Plane and 2-Fluorophenyl Ring | 30 - 50 |

| Benzamide Phenyl Ring and 2-Fluorophenyl Ring | 55 - 65 |

| Benzoyl Phenyl Ring and Adjacent Carbonyl Plane | 20 - 40 |

| 4-Benzoylphenyl Ring and Adjacent Carbonyl Plane | 20 - 40 |

Analysis of Intramolecular Hydrogen Bonding Interactions

In the molecular structure of this compound, the presence of a fluorine atom at the ortho position of the N-phenyl ring is highly likely to result in the formation of an intramolecular hydrogen bond. This interaction would occur between the amide proton (N-H) and the ortho-fluorine atom. Studies on related ortho-substituted arylamides have demonstrated that such N-H···F hydrogen bonds are a common and conformation-directing feature.

For instance, computational and NMR studies on ortho-fluoro-N-methylbenzamide have shown that the ortho-fluorine substituent provides a measurably strong hydrogen bond to the amide proton nih.gov. This interaction influences the rotational barrier around the N-aryl bond and contributes to the planarity of the molecule. In the crystal structure of a related compound, N-(2,4-difluorophenyl)-2-fluorobenzamide, an intramolecular contact is observed with an H···F distance of 2.12(4) Å, which is indicative of a significant hydrogen bonding interaction dcu.ie.

The strength of this intramolecular N-H···F bond in this compound would be influenced by the electronic environment and the steric constraints imposed by the bulky benzoyl group at the para-position of the other phenyl ring. This interaction is expected to favor a conformation where the amide N-H bond is oriented towards the fluorine atom, thus restricting the conformational freedom of the N-phenyl ring relative to the amide plane. Spectroscopic techniques such as ¹H NMR would be expected to show a downfield chemical shift for the amide proton as a result of this deshielding interaction.

| Interaction Type | Donor | Acceptor | Expected Distance (Å) | Consequence |

| Intramolecular H-Bond | N-H | o-F | ~2.1 - 2.2 | Planarization, Conformational Restriction |

Elucidation of Supramolecular Assembly and Crystal Packing Motifs

The supramolecular assembly of this compound in the solid state is anticipated to be dominated by intermolecular hydrogen bonding involving the amide functional group. A consistent motif observed in the crystal structures of numerous benzamide and benzanilide derivatives is the formation of one-dimensional chains or tapes through N-H···O=C hydrogen bonds. nih.govacs.org In this arrangement, the amide proton of one molecule donates a hydrogen bond to the carbonyl oxygen of an adjacent molecule, leading to a head-to-tail catemeric chain.

Potential Supramolecular Synthons:

Primary: N-H···O=C hydrogen bonds forming 1D chains.

Secondary: C-H···O, C-H···F, and π-π stacking interactions linking the 1D chains into a 3D architecture.

Comparative Crystallographic Analysis with Related Benzamide Analogues

A comparative analysis with crystallographically characterized benzamide analogues provides insight into the likely structural parameters of this compound. The substitution pattern, particularly the presence of the ortho-fluoro group and the para-benzoyl group, is expected to have a pronounced effect on the molecular conformation and crystal packing when compared to simpler benzanilides.

For example, in N-(2,3-difluorophenyl)-2-fluorobenzamide, the two aromatic rings are nearly co-planar, with an interplanar angle of 0.5(2)°, while the amide group is twisted out of these planes. mdpi.com In contrast, for N-(4-chlorophenyl)benzamide, the dihedral angle between the benzoyl and aniline (B41778) rings is a more substantial 60.76 (3)°. The presence of the intramolecular N-H···F bond in this compound would likely favor a more planar arrangement between the N-phenyl ring and the amide group than would be observed in analogues lacking this interaction.

The additional benzoyl group at the 4-position introduces another level of complexity. This group provides an additional carbonyl oxygen that could participate in intermolecular interactions and another phenyl ring that can engage in π-stacking. A comparison with the crystal structure of 4-Nitro-N-(4-nitrobenzoyl)benzamide, which also features substitution at the 4-position of both rings, reveals a curved molecule where the two benzene rings form a dihedral angle of 17.8 (2)°. nih.gov A similar curvature might be expected for this compound.

The table below presents crystallographic data for several related benzamide analogues to provide a basis for comparison.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |

| N-(2,4-Difluorophenyl)-2-fluorobenzamide mdpi.com | C₁₃H₈F₃NO | Monoclinic | Pn | 14.86 | 3.86 | 20.25 | 109.8 | 1090 |

| N-(4-Chlorophenyl)benzamide dcu.ie | C₁₃H₁₀ClNO | Triclinic | P-1 | 5.3789 | 7.8501 | 13.6318 | 98.380 | 545.15 |

| 4-Nitro-N-(4-nitrobenzoyl)benzamide nih.gov | C₁₄H₉N₃O₆ | Orthorhombic | Pbca | 13.4757 | 8.5170 | 24.6285 | 90 | 2826.7 |

Advanced Computational Chemistry and Molecular Modeling of 4 Benzoyl N 2 Fluorophenyl Benzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 4-benzoyl-N-(2-fluorophenyl)benzamide, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set like 6-31G(d,p), have been instrumental in predicting its molecular properties. researchgate.netsci-hub.se

Prediction of Optimized Geometries and Conformational Landscapes

DFT calculations enable the determination of the most stable three-dimensional arrangement of atoms in the this compound molecule, known as its optimized geometry. These calculations have revealed that the molecule is not planar. rjptonline.org The amide group and the phenyl rings exhibit specific dihedral angles relative to each other, which arise from the repulsion between hydrogen atoms on the amide group and the aromatic rings. rjptonline.org The introduction of different substituent groups can cause twisting in the structure. sci-hub.se

Conformational analysis, often performed initially at the molecular mechanics level with force fields like MMFF, helps in identifying various possible low-energy conformers. nih.gov Subsequent DFT calculations then refine the geometries and energies of these conformers to identify the global minimum energy structure. nih.gov For similar benzamide (B126) derivatives, DFT calculations have shown that the energies of conformations in experimentally determined crystal structures are slightly higher than those of the isolated molecules, indicating the influence of crystal packing forces. nih.govnih.gov

Table 1: Selected Optimized Geometrical Parameters of a Benzamide Derivative Note: This table is illustrative of typical parameters obtained from DFT calculations for benzamide-like structures.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.26 | - | - |

| C-N | 1.38 | - | - |

| Phenyl Ring C-C | ~1.39 | ~120 | - |

| Amide plane vs. Phenyl ring | - | - | ~15 |

| Phenyl ring vs. Phenyl ring | - | - | ~60 |

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequencies for this compound can be computed using DFT. These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and wagging of its constituent bonds. researchgate.net The results are often correlated with experimental spectroscopic data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. nih.govrasayanjournal.co.innih.gov

For aromatic compounds, characteristic C-H stretching vibrations are expected in the range of 3000–3100 cm⁻¹. rasayanjournal.co.in The C=O stretching vibration of the benzoyl group is typically observed in the region of 1680-1715 cm⁻¹. researchgate.net The C-F stretching vibration for a fluorine atom attached to an aromatic ring is generally found in the 1100-1270 cm⁻¹ region. researchgate.net A comparison between the calculated and experimental spectra allows for a detailed assignment of the observed vibrational bands. researchgate.net Discrepancies, such as a red-shift in the N-H stretching frequency, can indicate specific molecular interactions like hydrogen bonding. nih.govnih.gov

Table 2: Illustrative Vibrational Frequencies and Assignments for Benzamide Derivatives Note: This table provides examples of typical vibrational modes and their expected frequency ranges.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| N-H Stretch | ~3395 | ~3277 | Stretching of the N-H bond |

| C-H Aromatic Stretch | ~3050 | ~3060 | Stretching of C-H bonds in phenyl rings |

| C=O Stretch | ~1710 | ~1659 | Stretching of the carbonyl group |

| C-N Stretch | ~1350 | ~1340 | Stretching of the carbon-nitrogen bond |

| C-F Stretch | ~1242 | ~1250 | Stretching of the carbon-fluorine bond |

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.orgyoutube.comsapub.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical stability and reactivity. researchgate.netnih.gov A smaller gap suggests higher polarizability, greater chemical reactivity, and lower kinetic stability. researchgate.net For benzamide, the HOMO-LUMO gap is approximately 5.65 eV. sci-hub.serjptonline.org The introduction of substituents can alter this gap; for instance, the presence of fluorine atoms can slightly reduce the energy gap. rjptonline.org The distribution of the HOMO and LUMO electron densities across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. sci-hub.se For the parent benzamide, the HOMO electron density is primarily on the amide group, while the LUMO is distributed over the entire molecule. sci-hub.se

Table 3: Frontier Molecular Orbital Energies of Benzamide Derivatives Note: This table presents typical HOMO, LUMO, and energy gap values for illustrative purposes.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Benzamide (Reference) | -6.724 | -1.071 | 5.653 |

| Di-fluoro benzamide (meta) | - | - | 5.51 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netsemanticscholar.org The MEP map illustrates regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. researchgate.net

For molecules containing carbonyl groups and aromatic rings, the MEP map typically shows a negative potential around the oxygen atom of the carbonyl group, indicating its role as a site for electrophilic attack or hydrogen bond acceptance. researchgate.net The regions around the hydrogen atoms, particularly the N-H proton, generally exhibit a positive potential, making them susceptible to nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment. mdpi.comnih.govnih.govresearchgate.net

Evaluation of Dynamic Behavior in Different Environments

MD simulations can be performed to understand how the conformation and dynamics of this compound change in different environments, such as in a vacuum or in the presence of a solvent like water. By simulating the molecule's trajectory over a period of time, researchers can analyze its conformational landscape and the stability of different conformers. mdpi.com

These simulations are particularly useful for studying solvation effects, revealing how solvent molecules arrange themselves around the solute and the nature of their interactions, such as hydrogen bonding. mdpi.com The analysis of root-mean-square deviation (RMSD) of the atomic positions during the simulation can indicate the stability of the molecule's conformation. nih.govresearchgate.net Such studies have been applied to various benzamide derivatives to understand their interactions with biological targets. nih.govnih.govresearchgate.net

Conformational Sampling and Stability Assessment

Conformational analysis is a cornerstone of computational chemistry, aiming to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For a flexible molecule like this compound, which possesses several rotatable single bonds, exploring its potential energy surface is crucial to understanding its structure-property relationships.

The process begins with conformational sampling , a systematic or random exploration of the vast conformational space. Common methods include:

Molecular Mechanics (MM): A fast, classical method that treats atoms as spheres and bonds as springs. It is ideal for rapidly generating a large number of potential conformers by rotating the key dihedral angles, such as those around the amide bond (C-N) and the bonds connecting the phenyl rings to the central benzamide core.

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) provide a more accurate description of the electronic structure. While computationally expensive, QM is used to optimize the geometry of the conformers initially generated by MM and to calculate their relative stabilities with high accuracy.

An illustrative output of such an analysis is presented below, showing hypothetical conformers and their calculated relative energies.

| Illustrative Conformer ID | Key Dihedral Angle 1 (°) (Benzoyl-Benzamide) | Key Dihedral Angle 2 (°) (Amide-Fluorophenyl) | Relative Energy (kcal/mol) | Population (%) at 298K |

|---|---|---|---|---|

| Conf-1 | 30.5 | 45.2 | 0.00 | 75.3 |

| Conf-2 | -28.9 | -48.1 | 0.25 | 18.1 |

| Conf-3 | 175.1 | 50.8 | 1.50 | 5.2 |

| Conf-4 | -178.4 | -44.5 | 2.10 | 1.4 |

In Silico Screening and Molecular Docking Studies

In silico techniques are powerful tools for predicting how a molecule like this compound might interact with biological macromolecules, thereby suggesting its potential therapeutic applications.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a protein target. The process involves placing the 3D structure of this compound into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity (often in kcal/mol). A more negative score typically indicates a stronger, more favorable interaction.

Beyond the score, docking reveals the specific interaction modes . For this compound, key interactions could include:

Hydrogen Bonds: The amide group (N-H as a donor and C=O as an acceptor) is a prime candidate for forming hydrogen bonds with amino acid residues in the protein's active site.

Hydrophobic Interactions: The three phenyl rings provide extensive surface area for hydrophobic and van der Waals interactions.

Pi-Pi Stacking: The aromatic rings can engage in pi-pi stacking with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp).

Halogen Bonding: The fluorine atom on the 2-fluorophenyl ring could potentially form halogen bonds with electron-rich atoms like oxygen.

To identify which proteins this compound might interact with, a technique called reverse docking or virtual screening is employed. The compound is computationally screened against a large library of known protein structures. Proteins that show high predicted binding affinities are identified as putative (potential) biological targets. Studies on related N-arylbenzamide and benzanilide (B160483) derivatives have identified them as inhibitors of various enzymes, including kinases, histone deacetylases (HDACs), and bacterial enzymes like FtsZ. tandfonline.comresearchgate.netnih.gov Therefore, a screening campaign for this compound could focus on these protein families to hypothesize its mechanism of action.

A pharmacophore model is an abstract 3D representation of the essential features a molecule must possess to bind to a specific target. Based on the structure of this compound, a pharmacophore model would likely include features such as:

Hydrogen Bond Acceptors (e.g., the carbonyl oxygens).

A Hydrogen Bond Donor (e.g., the amide N-H).

Multiple Aromatic/Hydrophobic regions.

Once a pharmacophore model is developed, it can be used as a 3D query to rapidly search large databases of chemical compounds. nih.gov This process, known as virtual screening , aims to identify other molecules that match the pharmacophore and are therefore also likely to bind to the same biological target. This is a powerful strategy for identifying new lead compounds in drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR modeling is a statistical approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov

To build a QSAR model for a class of compounds including this compound, two types of data are needed: the biological activity of each compound (e.g., IC₅₀ values from an enzyme inhibition assay) and a set of calculated molecular descriptors for each molecule.

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. ucsb.edu They can be categorized as:

1D/2D Descriptors: Based on the chemical formula or 2D structure (e.g., molecular weight, atom counts, topological indices).

3D Descriptors: Derived from the 3D conformation (e.g., molecular surface area, volume, shape indices).

Physicochemical Descriptors: Related to properties like lipophilicity (LogP) and electronic effects (pKa).

Quantum Mechanical Descriptors: Calculated from the electronic wavefunction (e.g., HOMO/LUMO energies, partial atomic charges, dipole moment). nih.gov

Once these descriptors are calculated for a series of benzamide analogues, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build an equation that correlates the descriptors with the observed biological activity. jppres.com A statistically robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. For example, a QSAR study on benzamide derivatives might reveal that higher activity is correlated with a specific range of lipophilicity and the presence of an electron-withdrawing group at a particular position. documentsdelivered.com

An illustrative table of descriptor types that would be calculated for this compound is shown below.

| Descriptor Type | Example Descriptor | Structural Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight (MW) | Overall size and mass of the molecule. |

| Topological | Topological Polar Surface Area (TPSA) | Surface area contributed by polar atoms; relates to membrane permeability. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and solubility characteristics. |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability and chemical reactivity. ucsb.edu |

| Steric/Shape | Molecular Volume | The three-dimensional space occupied by the molecule. |

Development of Predictive Models for Benzamide Derivatives

The development of predictive computational models for benzamide derivatives has become a cornerstone in modern drug discovery, enabling the efficient design of novel therapeutic agents. These in silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. By understanding these relationships, researchers can predict the activity of new, unsynthesized benzamide derivatives, thereby prioritizing the most promising candidates for synthesis and biological testing, saving significant time and resources.

Predictive models for benzamide derivatives have been successfully applied across various therapeutic targets. For instance, robust models have been developed for benzamides as glucokinase activators for diabetes treatment, histone deacetylase (HDAC) inhibitors for cancer therapy, and agents targeting infectious diseases. archivepp.comresearchgate.netnih.govnih.gov These models are typically built using a dataset of benzamide analogues with known biological activities.

The process involves calculating a wide range of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). mdpi.comunair.ac.id Advanced methodologies like 3D-QSAR and pharmacophore modeling are frequently employed. researchgate.netnih.govnih.gov 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D grid-based descriptors that represent the steric and electrostatic fields around the molecules. Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. researchgate.netnih.gov

Once the descriptors are calculated, statistical methods like Partial Least Squares (PLS) or machine learning algorithms are used to generate a predictive equation. archivepp.com The robustness and predictive power of these models are rigorously validated using statistical metrics. Key parameters include the correlation coefficient (r²), which indicates the goodness of fit for the training set, and the cross-validated correlation coefficient (q²), which assesses the model's internal predictive ability. researchgate.netunair.ac.id External validation, using a separate test set of compounds not included in model generation, is also crucial to confirm the model's real-world predictive performance. nih.gov

For example, a 3D-QSAR study on aminophenyl benzamide derivatives as HDAC inhibitors yielded a model with an excellent correlation coefficient (r²) of 0.99 and a high cross-validated correlation coefficient (q²) of 0.85. researchgate.netnih.gov This model revealed that hydrophobic characteristics and hydrogen bond donating groups were critical for enhancing inhibitory activity, while electron-withdrawing groups had a negative impact. researchgate.netnih.gov Similarly, a study on benzamide derivatives as glucokinase activators produced statistically significant 3D-QSAR models with r² values greater than 0.98 and q² values greater than 0.71 for the test set. nih.gov Such findings provide clear, actionable guidelines for designing new derivatives, such as this compound, with potentially improved potency and selectivity. researchgate.netnih.gov

The table below summarizes the statistical validation parameters for several QSAR models developed for different classes of benzamide derivatives, illustrating the high predictive power that can be achieved.

| Model Type / Benzamide Class | Statistical Method | r² (Training Set) | q² (Cross-validation) | Key Findings |

| 3D-QSAR / Aminophenyl Benzamides researchgate.netnih.gov | Atom-based PLS | 0.99 | 0.85 | Hydrophobic character and H-bond donors are crucial for HDAC inhibition. |

| 3D-QSAR / Glucokinase Activators nih.gov | Atom- and Field-based | > 0.98 | > 0.71 | Identified essential pharmacophoric features (acceptor, donor, rings) for activity. |

| MIA-QSAR / Benzamidines archivepp.com | GA-PLS | Not specified | Not specified (RMSEP = 0.1986) | 2D image-based descriptors can effectively predict inhibitory activity. |

| QSAR / Benzylidene Hydrazines unair.ac.id | Multiple Linear Regression | 0.849 | 0.61 | Log S and rerank score are significant descriptors for anticancer activity. |

These predictive models serve as powerful tools in computational chemistry. They not only forecast the biological activity of novel compounds but also provide deep insights into the molecular features governing their interactions with therapeutic targets. This knowledge is invaluable for the rational design and optimization of new benzamide-based drug candidates. mdpi.comunair.ac.id

Biological Activity Profiling and Mechanistic Insights of 4 Benzoyl N 2 Fluorophenyl Benzamide in Vitro Studies

Enzyme Inhibition Studies and Mechanistic Elucidation

No published data is available.

Histone Deacetylase (HDAC) Inhibition Mechanisms (e.g., HDAC3)

No published data is available.

Tyrosine Kinase Inhibition Pathways (e.g., EGFR, Bcr-Abl)

No published data is available.

Carbonic Anhydrase (CA) Inhibition Mechanisms

No published data is available.

Sirtuin (SIRT1) Enzyme Modulation

No published data is available.

Receptor Binding and Modulation Investigations

No published data is available.

In Vitro Anticancer Activity Studies and Cellular Mechanisms

No published data is available.

Based on a comprehensive search of available scientific literature, there is currently no specific published research data for the compound 4-benzoyl-N-(2-fluorophenyl)benzamide corresponding to the requested sections on in vitro biological and antimicrobial activity.

The provided outline requires detailed experimental findings, including data on antiproliferative effects, apoptosis induction, antimicrobial efficacy, and biofilm inhibition, which are not available for this specific chemical entity.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict requirements of the request. Information on related benzamide (B126) or fluorophenyl compounds cannot be substituted, as this would be scientifically inaccurate and would violate the instruction to focus solely on "this compound".

Antiviral Activity Studies

Following a comprehensive review of scientific literature and chemical databases, no specific in vitro studies detailing the antiviral activity of this compound were identified. The conducted searches for this particular compound did not yield any published research pertaining to its evaluation against any viral pathogens.

While the broader class of N-phenylbenzamide derivatives has been investigated for potential antiviral properties against various viruses, including enteroviruses, the specific antiviral profile of this compound remains uncharacterized in the public domain. mdpi.comnih.govnih.govresearchgate.net Research into other benzamide derivatives has shown a range of activities, but these findings are specific to the studied molecules and cannot be extrapolated to this compound without direct experimental evidence. rsc.org

Consequently, there are no data tables or detailed research findings on the antiviral efficacy, spectrum of activity, or mechanism of action for this compound to report at this time. Further research would be necessary to determine if this compound possesses any antiviral capabilities.

Perspectives in Chemical Biology and Advanced Drug Design

Design Principles for Next-Generation Benzamide-Based Bioactive Agents

The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including antiemetic, antipsychotic, and anticancer agents. The design of next-generation benzamide-based bioactive agents is guided by several key principles aimed at optimizing their pharmacological profiles.

One fundamental principle is the exploration of structure-activity relationships (SAR) . For benzamide derivatives, this involves systematically modifying different parts of the molecule to understand how these changes affect biological activity. Key areas for modification include the benzoyl and phenyl rings, where the introduction of various substituents can influence potency, selectivity, and pharmacokinetic properties. For instance, studies on other benzamide series have shown that the nature and position of substituents on the aromatic rings can dramatically alter target binding and efficacy.

Another critical design principle is the application of bioisosterism , where a functional group is replaced by another with similar physical and chemical properties to enhance the desired biological activity or reduce toxicity. In the context of 4-benzoyl-N-(2-fluorophenyl)benzamide, the benzoyl group or the fluorine atom could be replaced with other moieties to probe their respective contributions to the molecule's hypothetical activity.

Furthermore, modern drug design increasingly relies on structure-based drug design (SBDD) and computational modeling. Should a biological target for this compound be identified, these techniques could be employed to visualize the binding interactions at the atomic level. This would enable the rational design of more potent and selective derivatives by optimizing contacts with the target protein.

Finally, the concept of scaffold hopping is a valuable strategy. This involves replacing the central benzamide core with other chemical scaffolds while retaining the key pharmacophoric features. This can lead to the discovery of novel intellectual property and compounds with improved drug-like properties.

A summary of these design principles is presented in the table below:

| Design Principle | Description | Application to Benzamide Derivatives |

| Structure-Activity Relationship (SAR) | Systematic modification of a molecule to determine the influence of chemical structure on biological activity. | Altering substituents on the phenyl and benzoyl rings to enhance potency and selectivity. |

| Bioisosterism | Replacement of functional groups with others that have similar physicochemical properties. | Substituting the fluorine atom or benzoyl group to improve efficacy or reduce off-target effects. |

| Structure-Based Drug Design (SBDD) | Utilization of the 3D structure of a biological target to guide drug design. | Designing derivatives with optimized interactions with the target's binding site. |

| Scaffold Hopping | Replacing the core molecular framework with a different one while maintaining key binding elements. | Identifying novel chemical series with potentially improved properties. |

Role of Fluorine Substitution in Modulating Biological Activity and Metabolic Stability

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various pharmacokinetic and pharmacodynamic properties. mdpi.com In the case of this compound, the ortho-fluorine substitution on the N-phenyl ring is expected to have several significant effects.

Modulation of Biological Activity:

Enhancement of Metabolic Stability:

A major challenge in drug development is overcoming rapid metabolic degradation. Fluorine substitution can significantly improve a molecule's metabolic stability.

Blocking Metabolic Sites: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s. Placing a fluorine atom at a metabolically labile position on the phenyl ring can prevent hydroxylation and other oxidative metabolic pathways, thereby increasing the drug's half-life and bioavailability.

Altering Metabolic Pathways: Even if not directly at the site of metabolism, the presence of a fluorine atom can electronically influence adjacent positions, making them less susceptible to enzymatic attack.

The table below summarizes the key roles of fluorine substitution in drug design:

| Property | Effect of Fluorine Substitution |

| Biological Activity | Alters electronic properties, influencing binding affinity and pKa. Induces favorable conformational changes for target interaction. |

| Metabolic Stability | The strong C-F bond blocks metabolic oxidation. Increases the half-life and bioavailability of the compound. |

| Lipophilicity | Generally increases lipophilicity, which can affect cell membrane permeability and distribution. |

| Binding Interactions | Can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions. |

Strategies for Enhancing Target Selectivity and Potency

Achieving high potency and selectivity for a specific biological target is a primary goal in drug discovery to maximize therapeutic efficacy and minimize off-target side effects. For a molecule like this compound, several strategies could be employed to enhance these properties.

Enhancing Potency:

Potency is a measure of the drug concentration required to produce a specific effect. Increasing potency often involves optimizing the interactions between the drug and its target.

Structure-Based Design: If the three-dimensional structure of the target protein is known, computational docking studies can predict how this compound binds. This information can guide the design of derivatives with modifications that form additional favorable interactions, such as hydrogen bonds, hydrophobic interactions, or salt bridges, thereby increasing binding affinity and potency.

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. The benzoyl or fluorophenyl moieties of the parent compound could serve as starting points for such a strategy.

Bioisosteric Replacements: As mentioned earlier, replacing parts of the molecule with bioisosteres can lead to improved potency. For example, the benzoyl group could be replaced with other aromatic or heteroaromatic rings to explore different binding interactions.

Enhancing Selectivity:

Selectivity refers to a drug's ability to bind to its intended target with greater affinity than to other, often related, targets.

Exploiting Structural Differences: Even within a family of related proteins, such as kinases, there are often subtle differences in the amino acid composition and shape of their binding sites. nih.gov By designing derivatives of this compound that specifically interact with unique residues or pockets in the desired target, selectivity can be achieved. nih.gov

Allosteric Targeting: Instead of targeting the highly conserved active site of an enzyme, allosteric inhibitors bind to a different site on the protein, inducing a conformational change that modulates its activity. This can be a powerful strategy for achieving high selectivity, as allosteric sites are generally less conserved than active sites.

Kinetic Optimization: In addition to thermodynamic binding affinity, the kinetics of drug-target interactions (the rates of association and dissociation) can play a crucial role in selectivity. Designing compounds with a long residence time on the desired target and a short residence time on off-targets can lead to a more favorable selectivity profile in a physiological setting.

The following table outlines strategies for improving potency and selectivity:

| Goal | Strategy | Rationale |

| Enhancing Potency | Structure-Based Design | Optimize molecular interactions with the target's binding site. |

| Fragment-Based Drug Discovery | Build a potent molecule from smaller, weakly binding fragments. | |

| Bioisosteric Replacements | Fine-tune interactions and physicochemical properties. | |

| Enhancing Selectivity | Exploiting Structural Differences | Target unique features of the desired protein to avoid off-target binding. |

| Allosteric Targeting | Bind to less conserved allosteric sites to achieve higher specificity. | |

| Kinetic Optimization | Favor a longer duration of action at the intended target. |

Future Directions in the Research and Development of this compound Derivatives

While direct research on this compound is limited, its chemical structure suggests several promising avenues for future investigation and development. The presence of the benzamide and fluorophenyl motifs, both common in bioactive molecules, makes it a compelling starting point for drug discovery programs.

Identification of Biological Targets:

The first and most critical step for future research is to identify the biological target(s) of this compound. This can be achieved through various screening methods:

High-Throughput Screening (HTS): The compound could be screened against large libraries of biological targets, such as enzymes (e.g., kinases, proteases) and receptors, to identify any inhibitory or modulatory activity.

Phenotypic Screening: This approach involves testing the compound in cell-based assays that model a particular disease state. If a desired phenotypic effect is observed, subsequent target deconvolution studies can be performed to identify the molecular target responsible for the effect.

Computational Target Prediction: In silico methods can be used to predict potential biological targets based on the chemical structure of the compound by comparing it to known ligands of various proteins.

Lead Optimization and SAR Studies:

Once a biological target is identified, a lead optimization program can be initiated to improve the potency, selectivity, and drug-like properties of this compound. This would involve the synthesis and biological evaluation of a library of derivatives with systematic modifications to the benzoyl, phenyl, and amide components of the molecule to establish a comprehensive structure-activity relationship.

Exploration of Therapeutic Areas:

Given the wide range of biological activities associated with benzamide and fluorinated compounds, derivatives of this compound could be explored for various therapeutic applications, including:

Oncology: Many kinase inhibitors and other anticancer agents contain benzamide or fluorinated scaffolds.

Neuroscience: Benzamides are well-established as antipsychotic and antiemetic drugs, and new derivatives could be investigated for other central nervous system disorders.

Infectious Diseases: The development of novel antibacterial and antiviral agents is a global health priority, and this chemical scaffold could be explored for such activities.

Development of Advanced Drug Delivery Systems:

For derivatives that show promising biological activity but have suboptimal pharmacokinetic properties, advanced drug delivery strategies could be explored. This might include formulation as nanoparticles or conjugation to targeting moieties to improve solubility, stability, and tissue-specific delivery.

The future research and development of this compound derivatives holds potential for the discovery of novel therapeutic agents across a range of diseases. A systematic and multidisciplinary approach, combining chemical synthesis, biological screening, computational modeling, and pharmaceutical sciences, will be essential to unlock the full therapeutic potential of this chemical scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.